molecular formula C18H15N3O5S B2955312 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 681229-34-5

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2955312
CAS No.: 681229-34-5
M. Wt: 385.39
InChI Key: CJWIJSBEYYFCSR-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a thiazole-derived compound featuring a 2,5-dimethoxyphenyl group at the 4-position of the thiazole ring and a 4-nitrobenzamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-13-7-8-16(26-2)14(9-13)15-10-27-18(19-15)20-17(22)11-3-5-12(6-4-11)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWIJSBEYYFCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H17N3O5S
  • Molecular Weight : 373.41 g/mol
  • CAS Number : 784168-62-3

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with thiazole and benzamide moieties have shown effectiveness against various cancer cell lines.

Case Study : A study evaluated a series of thiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic effects. The compound's mechanism involves interaction with DNA, leading to cell cycle arrest and apoptosis in cancer cells .

CompoundCell LineIC50 (µM)
This compoundA5496.75 ± 0.19
This compoundHCC8276.26 ± 0.33
This compoundNCI-H3586.48 ± 0.11

These findings highlight the compound's potential as a lead for developing new antitumor agents.

Antimicrobial Activity

In addition to antitumor properties, this compound has shown antimicrobial activity against a range of bacteria and fungi. Studies indicate that thiazole-containing compounds can disrupt microbial membranes or inhibit essential enzymes involved in cell wall synthesis.

Mechanism of Action : The antimicrobial activity is primarily attributed to the compound's ability to penetrate bacterial membranes and interfere with nucleic acid synthesis or protein function .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Antitumor Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Selectivity : Although effective against cancer cell lines, the compound also exhibits some cytotoxicity towards normal cells (e.g., MRC-5 human lung fibroblasts), indicating a need for further structural optimization to enhance selectivity .
  • Synergistic Effects : Combinations of this compound with standard chemotherapeutics (e.g., doxorubicin) have shown synergistic effects, potentially reducing required dosages and minimizing side effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Substituent on Benzamide Thiazole Substituent Molecular Weight (g/mol) Key Functional Groups
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (Target) 4-Nitro 2,5-Dimethoxyphenyl ~415.4 (calculated) Nitro, Methoxy, Amide, Thiazole
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2-(4-Fluorobenzyloxy) 2,5-Dimethoxyphenyl ~492.5 (reported) Fluorine, Methoxy, Amide, Thiazole
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide 2-Iodo 2,5-Dimethoxyphenyl 466.29 (reported) Iodo, Methoxy, Amide, Thiazole
3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro...)propanamide 3-(2,5-Dimethoxyphenyl) Fluorophenyl, Nitro groups ~707 (reported) Nitro, Fluoro, Methoxy, Thiazole, Amide

Key Observations:

  • Electronic Effects: The nitro group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity and reduce solubility in non-polar solvents compared to electron-donating groups like methoxy or halogens (e.g., fluorine, iodine) .

Physicochemical Properties

  • Solubility:
    • The nitro group increases polarity, likely enhancing solubility in polar solvents (e.g., DMSO) but reducing it in hydrophobic media. This contrasts with methoxy or halogenated analogs, which exhibit moderate lipophilicity .
    • For example, a structurally related triazole-thione compound with a nitro group showed a pKa of 2.53 and 29–35% solubility in water .
  • Spectral Data: IR Spectroscopy: The nitro group exhibits strong absorption bands at 1350–1500 cm⁻¹ (asymmetric and symmetric NO₂ stretching), distinct from C-F (1000–1100 cm⁻¹) or C-I (500–600 cm⁻¹) stretches in analogs . NMR: The deshielding effect of the nitro group would result in downfield shifts for adjacent protons compared to methoxy or halogen substituents .

Research Findings and Gaps

  • Biological Data Limitations: The absence of direct pharmacological studies on the target compound necessitates extrapolation from analogs.

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